2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine
Description
Structure
3D Structure
Properties
CAS No. |
56527-33-4 |
|---|---|
Molecular Formula |
C17H18N6O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C17H18N6O5/c24-7-13-12(25)5-14(28-13)22-9-21-15-16(19-8-20-17(15)22)18-6-10-1-3-11(4-2-10)23(26)27/h1-4,8-9,12-14,24-25H,5-7H2,(H,18,19,20)/t12-,13+,14+/m0/s1 |
InChI Key |
QLQLOKAYYQYREM-BFHYXJOUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Origin of Product |
United States |
Biological Activity
2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This compound's structure, characterized by the presence of a nitrophenyl group, suggests that it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. The compound features a deoxyribose sugar linked to an adenine base, with a nitrophenylmethyl substituent at the nitrogen position. This unique structure may influence its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The nitrophenyl group can participate in π-π stacking interactions and hydrogen bonding, potentially influencing enzyme activity and nucleic acid binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it could induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA damage.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| HCT-116 (Colon) | 3.5 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 4.0 | DNA damage induction |
| HeLa (Cervical) | 6.0 | Inhibition of cell proliferation |
These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, with mechanisms involving apoptosis and cell cycle modulation.
Case Studies
- MCF-7 Breast Cancer Cells : Treatment with this compound resulted in a significant increase in apoptotic cells as measured by Annexin V staining. Flow cytometry analysis revealed a concentration-dependent increase in late apoptotic cells at higher concentrations.
- HCT-116 Colon Cancer Cells : The compound induced G2/M phase arrest, which was confirmed through flow cytometric analysis. Additionally, it led to increased expression of pro-apoptotic markers and DNA damage response factors.
- A549 Lung Cancer Cells : In this study, the compound demonstrated potent cytotoxicity, leading to DNA strand breaks as evidenced by comet assay results.
Scientific Research Applications
The compound has shown promising biological activities, particularly in the context of cancer treatment. Research indicates that it may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms. The following sections detail specific applications and findings related to this compound.
Cancer Research
1. Apoptosis Induction in Cancer Cells
- MCF-7 Breast Cancer Cells : Treatment with 2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine resulted in a significant increase in apoptotic cells as measured by Annexin V staining. Flow cytometry analysis revealed a concentration-dependent increase in late apoptotic cells at higher concentrations.
- HCT-116 Colon Cancer Cells : The compound induced G2/M phase arrest, confirmed through flow cytometric analysis. It also led to increased expression of pro-apoptotic markers and DNA damage response factors.
- A549 Lung Cancer Cells : In studies involving A549 cells, the compound demonstrated potent cytotoxicity, leading to DNA strand breaks as evidenced by comet assay results.
Enzyme Inhibition
The presence of the nitrophenyl group suggests that this compound may interact with various enzymes, potentially serving as an inhibitor. This aspect is crucial for developing targeted therapies against diseases where enzyme dysregulation is a factor.
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific experimental setups:
| Cell Line | Observed Effect | Methodology |
|---|---|---|
| MCF-7 | Increased apoptosis | Annexin V staining, flow cytometry |
| HCT-116 | G2/M phase arrest, increased pro-apoptotic markers | Flow cytometric analysis |
| A549 | Induced DNA strand breaks | Comet assay results |
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group on the benzyl moiety can be selectively reduced to an amine for further functionalization:
-
Reagents : H₂/Pd-C (10% w/w) in EtOH or Na₂S₂O₄ in aqueous buffer.
-
Product : 2'-Deoxy-N-[(4-aminophenyl)methyl]adenosine.
Example Reaction :
Stability Under Acidic/Base Conditions
The N⁶-(4-nitrobenzyl) group influences stability:
-
Acidic Conditions (pH 2–4) : Stable for >48 h at 25°C.
-
Basic Conditions (pH 10–12) : Partial cleavage of the benzyl group occurs within 6 h (15–20% degradation) .
Phosphorylation at the 5'-OH Group
For oligonucleotide synthesis or prodrug applications, the 5'-hydroxyl can be phosphorylated:
-
Method : Phosphoramidite chemistry using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
Product :
Spectroscopic Characterization
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine and related adenosine derivatives:
¹ Hypothesized based on nitro group's electron-withdrawing effects, which may enhance binding to enzymes like phosphodiesterases or decarboxylases .
² Dimethyl groups may interfere with methyltransferase interactions .
³ Methoxy groups in related compounds show antimicrobial effects against E. coli and C. albicans .
⁴ Azido and iodophenyl groups are common in antiviral nucleosides (e.g., azidothymidine) .
⁵ Trifluoroacetyl derivatives improve blood-brain barrier penetration .
Structural and Electronic Differences
- N6 Substituents : The 4-nitrophenylmethyl group in the target compound introduces significant steric bulk and electron-withdrawing character compared to smaller substituents like dimethyl (N⁶,N⁶-dimethyl) or methoxyphenyl groups. This may reduce metabolic deamination while increasing affinity for hydrophobic enzyme pockets .
- Sugar Modifications: The 2'-deoxyribose moiety enhances nuclease resistance relative to ribose-containing analogs, a feature shared with compounds like 3'-azido-3'-deoxyadenosine .
- In contrast, methoxy (-OCH₃) or trifluoroacetyl (-COCF₃) groups offer distinct electronic profiles, influencing solubility and reactivity .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation typically follows these steps:
- Protection of the 3' and 5' hydroxyl groups of adenosine to avoid unwanted reactions.
- Selective functionalization at the 2' position or on the nucleobase nitrogen.
- Introduction of the 4-nitrophenylmethyl group via nucleophilic substitution or glycosylation.
- Deprotection to yield the target compound.
Specific Synthetic Routes
Glycosylation Using Glycosyl Iodides and p-Nitrophenol
A notable method involves the in situ generation of glycosyl iodides from protected 2-deoxy sugars, followed by reaction with the sodium salt of p-nitrophenol to form the aryl glycoside. This approach was demonstrated in the synthesis of p-nitrophenyl 2-deoxy derivatives, where the glycosyl acetate is converted to the iodide intermediate and then coupled with p-nitrophenol under Lewis acidic conditions (e.g., presence of crown ethers) to afford the desired glycoside in moderate yields (~30%) over two steps. This method tolerates multiple glycosidic linkages and sensitive functional groups, making it suitable for complex nucleoside analogs.
N-Alkylation of Adenosine Derivatives
The N-alkylation of adenosine at the nitrogen atom with 4-nitrophenylmethyl halides (e.g., 4-nitrophenylmethyl bromide or iodide) under basic conditions is a direct approach to introduce the 4-nitrophenylmethyl group. This requires protection of the sugar hydroxyls (commonly with silyl groups such as TIPDSi) to prevent side reactions. The reaction is typically performed in polar aprotic solvents like DMF at low temperatures (0°C to -80°C) to maintain the stability of protecting groups and avoid decomposition. After alkylation, deprotection under acidic or neutral conditions yields the target compound.
Protection and Deprotection Strategies
- TIPDSi (tetraisopropyldisiloxane) protection of 3' and 5' hydroxyl groups is widely used to stabilize the sugar moiety during alkylation steps.
- Deprotection is achieved by treatment with dilute acid (e.g., dilute HCl in EtOH/H2O) to remove silyl groups without affecting the nucleobase or the newly introduced substituent.
- Acetyl protection and selective deacetylation steps are also employed in some synthetic routes to control regioselectivity.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of 3',5'-OH | TIPDSiCl2, pyridine, dry conditions | High | Stabilizes sugar hydroxyls |
| 2 | N-Alkylation at adenine N | 4-nitrophenylmethyl iodide, NaH, DMF, -35°C | ~90 | Low temperature prevents deprotection |
| 3 | Deprotection | Dilute HCl, EtOH/H2O | High | Removes TIPDSi protecting groups |
| 4 | Purification | Column chromatography (CH2Cl2/MeOH 98:2) | - | Yields pure 2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine |
Research Findings and Comparative Analysis
- The use of glycosyl iodides as intermediates allows for efficient coupling with p-nitrophenol derivatives, although yields can be moderate due to the sensitivity of intermediates.
- N-alkylation under low temperature and strong base conditions provides high yields and selectivity for the 4-nitrophenylmethyl substitution on the adenine nitrogen.
- Protection with TIPDSi groups is critical to prevent side reactions and ensure regioselectivity during alkylation.
- Alternative methods involving azido or mercapto substitutions at the 2' position have been explored but are less relevant for the 4-nitrophenylmethyl derivative synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Glycosyl iodide coupling | Glycosyl acetate → iodide → p-nitrophenol sodium salt, crown ethers | Tolerates multiple linkages, versatile | Moderate yields (~30%) |
| N-Alkylation with 4-nitrophenylmethyl halide | TIPDSi protection, NaH base, DMF, low temp (-35°C) | High yield (~90%), selective | Requires strict temperature control |
| Acetyl protection and methylation | Ac2O, DMF, methyl iodide, base, deacetylation | Mild conditions, scalable | Multi-step, requires careful deprotection |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine, and how can purity be ensured?
- Methodology : The synthesis typically involves nucleophilic substitution at the adenine N6 position. For example, reacting 2'-deoxyadenosine with 4-nitrobenzyl bromide under anhydrous conditions in dimethylformamide (DMF) with a base like K₂CO₃. Purification is achieved via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethanol/water mixtures. Monitoring by TLC and characterization via -NMR (e.g., δ 8.05–8.68 ppm for aromatic protons) ensures purity .
Q. How can the structure of this compound be validated experimentally?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the 4-nitrophenylmethyl group (e.g., δ 4.5–5.0 ppm for CH₂ linkage) and confirm adenosine backbone integrity .
- X-ray crystallography : Resolve the crystal structure to confirm bond lengths and angles. For example, the dihedral angle between the nitrobenzene ring and adenosine moiety can be compared to similar compounds like (4-nitrophenyl)methyl esters (e.g., ~30° deviation) .
Q. What solvents and stability conditions are recommended for handling this compound?
- Methodology : The compound is soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. Store at –20°C under inert gas (N₂/Ar) to prevent nitro group degradation. Avoid exposure to reducing agents (e.g., NaBH₄), as the nitro group may undergo unintended reduction .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystallographic packing of this compound?
- Methodology : Hirshfeld surface analysis reveals dominant interactions:
- C—H⋯O hydrogen bonds : Between the nitro group (O3, O4) and adjacent pyrrole C—H protons (δ ~7.2 ppm), contributing 33.8% of surface contacts .
- π-π stacking : The 4-nitrophenyl and adenine rings form offset stacks (3.5–4.0 Å separation), stabilizing the crystal lattice .
Q. What role does the nitro group play in biological activity, and how can its reduction be monitored?
- Methodology : The nitro group may act as a prodrug activator via nitroreductase enzymes. Assess reduction kinetics using UV-Vis spectroscopy (λmax ~400 nm for nitro-to-amine conversion) under anaerobic conditions. Compare activity in cell lines expressing vs. lacking nitroreductases (e.g., E. coli nfsA/nfsB) .
Q. How can computational modeling predict the compound’s binding affinity to target enzymes?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure as a template. Key parameters:
- Binding pockets : Target adenosine receptors (e.g., A2A) or enzymes like DNA methyltransferases.
- Scoring functions : Prioritize hydrogen bonds (nitro O with Ser/Thr residues) and hydrophobic contacts (benzene ring with Phe/Tyr) .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Methodology :
Assay standardization : Validate enzyme sources (e.g., recombinant vs. tissue-extracted nitroreductases) .
Control experiments : Test for off-target effects using nitro-deficient analogs (e.g., 4-methylbenzyl derivatives) .
Cross-validate with orthogonal techniques : Compare IC₅₀ values from fluorescence-based assays vs. LC-MS metabolite quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
